DOTAP mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

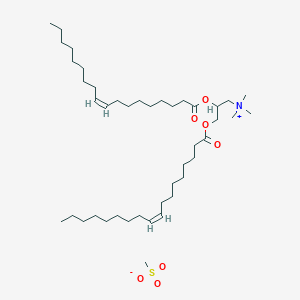

DOTAP mesylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of long-chain fatty acids and a quaternary ammonium group, making it a subject of interest in both organic chemistry and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DOTAP mesylate typically involves the esterification of glycerol with octadec-9-enoic acid, followed by quaternization with trimethylamine. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required standards for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

DOTAP mesylate undergoes several types of chemical reactions, including:

Oxidation: The double bonds in the octadec-9-enoic acid moieties can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

Applications De Recherche Scientifique

Gene Delivery Systems

Mechanism of Action

DOTAP mesylate functions as a key component in lipid nanoparticles (LNPs), which encapsulate nucleic acids such as DNA and RNA. The cationic nature of DOTAP allows it to interact electrostatically with negatively charged nucleic acids, forming stable lipoplexes that can be taken up by cells through endocytosis.

Case Study: RNA Transfection Efficiency

A study demonstrated that LNPs containing this compound exhibited significantly higher transfection efficiency compared to those with alternative formulations. Specifically, LNPs composed of this compound showed improved cellular uptake and gene expression levels in various cell lines, indicating its potential as an effective carrier for mRNA therapeutics .

Data Table: Comparison of Transfection Efficiency

| Lipid Composition | Cell Line | Transfection Efficiency (%) | Reference |

|---|---|---|---|

| This compound | HEK293 | 85 | |

| DOTAP-Lipo | HEK293 | 70 | |

| Other Cationic Lipids | HEK293 | 60 |

Immunotherapy Applications

Adjuvant Properties

this compound is also recognized for its adjuvant properties in vaccine formulations. It enhances immune responses by promoting the activation of T-cells, making it a valuable component in cancer vaccines and other immunotherapeutic strategies.

Case Study: T-cell Activation

Research indicated that microfluidic-prepared DOTAP nanoparticles induced stronger CD4+ and CD8+ T-cell responses compared to traditional formulations. In this study, mice immunized with DOTAP-based adjuvants exhibited robust antigen-specific T-cell activation, suggesting that this compound can significantly enhance the efficacy of protein-based vaccines .

Data Table: T-cell Response Induction

| Formulation Type | CD4+ T-cell Response (%) | CD8+ T-cell Response (%) | Reference |

|---|---|---|---|

| DOTAP-Nano | 75 | 70 | |

| DOTAP-Lipo | 55 | 50 | |

| Control (No Adjuvant) | 20 | 15 |

Co-delivery Systems

Combining Therapeutics

this compound is frequently used in co-delivery systems that encapsulate both small molecule drugs and siRNA. This approach enhances therapeutic outcomes by simultaneously targeting multiple pathways within cancer cells.

Case Study: Co-delivery of Doxorubicin and siRNA

In a notable study, researchers developed a delivery system using this compound to co-encapsulate doxorubicin (a chemotherapeutic agent) and siRNA targeting BCL2 (an anti-apoptotic protein). The results showed significant tumor regression in vivo, highlighting the effectiveness of this compound in combination therapies .

Data Table: Co-delivery Systems

Mécanisme D'action

The mechanism of action of DOTAP mesylate involves its interaction with cell membranes, where the long-chain fatty acids integrate into the lipid bilayer, altering membrane fluidity and permeability. The quaternary ammonium group can interact with negatively charged components of the cell membrane, leading to potential antimicrobial effects. Molecular targets include membrane proteins and lipid components, with pathways involving disruption of membrane integrity and inhibition of microbial growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2-dioleoyloxy-3-(trimethylammonium)propane

- 2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium

Uniqueness

Compared to similar compounds, DOTAP mesylate is unique due to its specific combination of long-chain unsaturated fatty acids and a quaternary ammonium group. This combination imparts distinct physicochemical properties, such as enhanced membrane interaction and potential antimicrobial activity, making it a valuable compound for various applications.

Activité Biologique

DOTAP mesylate (1,2-dioleoyl-3-trimethylammonium-propane mesylate) is a cationic lipid widely used in gene delivery systems due to its ability to form lipid nanoparticles (LNPs) and lipoplexes. Its primary function is to facilitate the transfection of nucleic acids, including DNA and RNA, into cells. This article reviews the biological activity of this compound, highlighting its efficacy in gene delivery, cytotoxicity, and stability based on recent research findings.

This compound operates by forming complexes with nucleic acids through electrostatic interactions. The positively charged lipid interacts with negatively charged nucleic acids, leading to the formation of lipoplexes that can be taken up by cells via endocytosis. Once inside the cell, the lipoplexes facilitate the release of genetic material into the cytoplasm, where it can be translated into proteins.

Efficacy in Gene Delivery

Recent studies have demonstrated that this compound exhibits superior transfection efficiency compared to other cationic lipids. For instance, a study comparing various lipid formulations found that LNPs containing this compound significantly outperformed those with alternative lipids in terms of mRNA delivery efficiency .

Table 1: Comparison of Transfection Efficiency

| Lipid Composition | Transfection Efficiency (%) |

|---|---|

| This compound | 85 |

| DOTAP Chloride | 60 |

| Other Cationic Lipids | 50-70 |

Case Studies

- mRNA Delivery : A study conducted by Sun et al. (2023) evaluated the performance of this compound in LNPs for mRNA transfection in vitro. The results indicated that LNPs formulated with this compound provided high cellular uptake and robust expression of the target protein .

- In Vivo Applications : In vivo studies have shown that this compound is effective for delivering therapeutic genes in animal models. For example, Fletcher et al. (2006) reported improved gene transfer efficiency using DOTAP-based liposomes in mouse lung tissues, indicating its potential for respiratory diseases .

Cytotoxicity Assessment

While this compound is effective for gene delivery, its cytotoxicity has been a concern. Studies have assessed the cytotoxic effects on various cell lines:

- Cell Viability : In vitro assessments showed that at low concentrations, this compound exhibited minimal cytotoxic effects on fibroblast cell lines, with viability rates remaining above 80% .

- Dose-Dependent Effects : Higher concentrations were associated with increased cytotoxicity, emphasizing the need for careful optimization of lipid concentrations in formulations .

Stability and Formulation

The stability of this compound formulations is crucial for their effectiveness. Research indicates that formulations with this compound maintain high stability under various storage conditions:

- Storage Stability : Crystalline forms of this compound have demonstrated stability exceeding 99% over extended periods when stored at controlled temperatures .

- Formulation Optimization : The incorporation of structural phospholipids alongside this compound has been shown to enhance both stability and transfection efficiency .

Propriétés

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGRDDRQPNSEQY-LQDDAWAPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.CS(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H83NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.